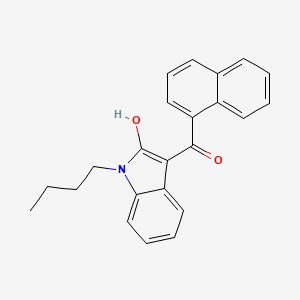
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves the nitrosation of N-methyl-3-aminopropionic acid followed by esterification. The reaction conditions typically include the use of nitrosating agents such as sodium nitrite in an acidic medium. The esterification process involves the use of methanol and a suitable catalyst .
Analyse Chemischer Reaktionen
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it is used in the synthesis of other complex molecules and in various analytical techniques .
Wirkmechanismus
The mechanism of action of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves its interaction with specific molecular targets, leading to the formation of nitroso derivatives. These derivatives can further participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
- N-Nitroso-N-methyl-3-aminopropionic Acid
- N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (non-deuterated)
These compounds share similar chemical properties but differ in their isotopic composition, which can influence their behavior in biochemical assays .
Eigenschaften
CAS-Nummer |
1246815-46-2 |
|---|---|
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
149.164 |
IUPAC-Name |
methyl 3-[nitroso(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-9)4-3-5(8)10-2/h3-4H2,1-2H3/i1D3 |
InChI-Schlüssel |
NXZQLRDBZJJVLU-FIBGUPNXSA-N |
SMILES |
CN(CCC(=O)OC)N=O |
Synonyme |
3-(Methylnitrosoamino)-propanoic Acid-d3 Methyl Ester; N-Methyl-N-nitroso-β-alanine-d3 Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)




![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)



